2,5-Diethylphenol

Oxidative polymerization Poly(phenylene oxide) Crystallinity engineering

2,5-Diethylphenol (CAS 876-20-0) is a disubstituted alkylphenol classified within the 1-hydroxy-4-unsubstituted benzenoid subclass, bearing ethyl substituents at the 2- and 5-positions of the phenolic ring. With the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol, it is isomeric with several other diethylphenols that share identical elemental composition but exhibit divergent properties critical to application-specific selection.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 876-20-0
Cat. No. B12804753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diethylphenol
CAS876-20-0
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)CC)O
InChIInChI=1S/C10H14O/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7,11H,3-4H2,1-2H3
InChIKeyAQFCDVGUEQOTAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diethylphenol (CAS 876-20-0): Physicochemical Identity and Comparator Context for Informed Procurement


2,5-Diethylphenol (CAS 876-20-0) is a disubstituted alkylphenol classified within the 1-hydroxy-4-unsubstituted benzenoid subclass, bearing ethyl substituents at the 2- and 5-positions of the phenolic ring [1]. With the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol, it is isomeric with several other diethylphenols that share identical elemental composition but exhibit divergent properties critical to application-specific selection. The compound is a white solid at ambient temperature with an experimentally determined density of 0.997 g/mL at 25 °C, a boiling point of 242–244 °C, and a refractive index (n20/D) of 1.525 [2]. Its non-hindered phenolic hydroxyl group, positioned para to one ethyl substituent and ortho to the other, confers a reactivity profile distinct from the sterically congested 2,6-diethylphenol isomer, which has known intravenous anesthetic activity and serves as a structural analog of propofol [3].

Why 2,5-Diethylphenol Cannot Be Interchanged with Other Diethylphenol Isomers: The Evidence Basis for Isomer-Specific Procurement


All diethylphenol isomers share the identical molecular formula (C₁₀H₁₄O) and molecular weight (150.22 g/mol), yet the positional arrangement of ethyl substituents on the aromatic ring fundamentally alters chromatographic retention, polymerization outcome, catalytic formation pathway, and bulk physical properties . The 2,5-substitution pattern places the hydroxyl group in a non-hindered para relationship to one ethyl group and ortho to the other, resulting in a polymer that lacks heat-reversible crystallinity—in direct contrast to polymers derived from 2,5-dimethylphenol and 2,5-dipropylphenol under identical oxidative polymerization conditions [1]. Furthermore, 2,5-diethylphenol is selectively generated as a primary product in the MoO₃-catalyzed supercritical ethanol conversion of guaiacol, whereas the 2,6-diethyl isomer is entirely absent from the product slate under these conditions [2]. These isomer-specific behaviors mean that substituting 2,6-diethylphenol, 3,4-diethylphenol, or 3,5-diethylphenol for 2,5-diethylphenol will yield fundamentally different outcomes in polymer synthesis, catalytic biomass valorization, and analytical separation workflows.

2,5-Diethylphenol: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Polymer Heat-Reversible Crystallinity: 2,5-Diethylphenol Polymer Lacks Crystalline Behavior Found in Methyl and Propyl Homologs

Under identical oxidative polymerization conditions catalyzed by a (1,4,7-triisopropyl-1,4,7-triazacyclononane)copper dichloride complex, poly(2,5-diethyl-1,4-phenylene oxide) does NOT exhibit heat-reversible crystallinity. In contrast, poly(2,5-dimethyl-1,4-phenylene oxide) displays robust heat-reversible crystallinity with a melting point of approximately 300 °C, and poly(2,5-dipropyl-1,4-phenylene oxide) also possesses heat-reversible crystallinity. The isomeric poly(2,6-dimethyl-1,4-phenylene oxide) similarly never recrystallizes once melted [1]. This represents a direct structure-property relationship governed by alkyl chain length at the 2,5-positions, where the ethyl-substituted monomer yields an amorphous polymer while both shorter (methyl) and longer (propyl) alkyl chains yield crystalline polymers.

Oxidative polymerization Poly(phenylene oxide) Crystallinity engineering

Gas Chromatographic Kovats Retention Index: 2,5-Diethylphenol Elutes 53 RI Units Later Than 2,6-Diethylphenol on Non-Polar SE-30

On a non-polar SE-30 capillary column under identical temperature-programmed conditions (7 K/min ramp from 50 °C to 320 °C), 2,5-diethylphenol exhibits a Kovats retention index (RI) of 1271, whereas 2,6-diethylphenol elutes substantially earlier with an RI of 1218 [1][2]. The 53-unit RI difference is sufficient for baseline chromatographic resolution of these isobaric isomers, which share identical molecular mass (150.22 Da) and cannot be distinguished by mass spectrometry alone. On a polar DB-Wax column, 2,5-diethylphenol displays an RI of 1987 [3], providing a secondary orthogonal retention marker.

Gas chromatography Isomer separation Analytical method validation

Catalytic Pathway Exclusivity: 2,5-Diethylphenol Is Formed in MoO₃-Catalyzed Guaiacol Conversion While 2,6-Diethylphenol Is Absent from the Product Slate

In the MoO₃-catalyzed conversion of guaiacol (a lignin model compound) in supercritical ethanol at 280 °C for 4 hours without added gaseous hydrogen, a high conversion of 99% is achieved with total alkylphenols accounting for up to 94% of quantified products. Six molecules are identified as the main outcomes, and 2,5-diethylphenol is among them. Critically, 2,6-diethylphenol is not detected in the product mixture under these conditions [1]. This demonstrates a regiospecific catalytic alkylation pathway that selectively generates the 2,5-substitution pattern. In comparison, an α-MoC₁₋ₓ/AC catalyst at 340 °C produces a combined selectivity of up to 85% for phenol and ethylphenols with 87% guaiacol conversion, highlighting that the 2,5-isomer's formation is both catalyst- and condition-dependent [2].

Biomass valorization Lignin depolymerization Selective catalysis

Boiling Point Differential of ~24–26 °C Versus 2,6-Diethylphenol Enables Distillation-Based Isomer Resolution

2,5-Diethylphenol exhibits a boiling point of 242–244 °C at atmospheric pressure [1], while 2,6-diethylphenol boils at 218 °C . This represents a 24–26 °C boiling point differential between two isobaric isomers. The 3,4-diethylphenol isomer boils at 246.4±9.0 °C , and 3,5-diethylphenol at 253.4 °C , placing 2,5-diethylphenol at an intermediate position within the diethylphenol boiling point spectrum. The chemspider-predicted boiling point for the diethylphenol class is 234.1±9.0 °C , and experimentally determined values for 2,5-diethylphenol fall within the upper portion of this range. The density of 2,5-diethylphenol (0.997 g/mL at 25 °C, experimentally determined ) also exceeds that of 2,6-diethylphenol (0.9688 g/mL, estimated ), and its refractive index (n20/D 1.525 [1]) is higher than that of 2,6-diethylphenol (1.5154, estimated ).

Separation science Distillation Purification

Sensory Profile Differentiation: 2,5-Diethylphenol Contributes Woody-Green Odor in Green Tea, Distinct from Other Alkylphenol Volatiles

In a systematic GC-olfactometry study of volatile compounds across different grades of green tea (Gyokuro and Sen-cha), 2,5-diethylphenol was identified as a contributor to 'woody and green' odor notes, grouped alongside 2-methylbenzonitrile and 2-ethyl-4,5-dimethylphenol. By contrast, linalool oxide, benzeneacetaldehyde, and 3-hexenyl hexanoate imparted 'floral and fruity' odors, while D-limonene and acetic acid gave 'harsh and sickening' odors, and 3-hexenoic acid and D-nerolidol provided 'deep' odors [1]. This demonstrates that 2,5-diethylphenol occupies a specific and non-interchangeable position in the odor space of tea volatiles. No other diethylphenol isomer was reported with this sensory profile in the same study, and the compound's Kovats RI of 1987 on polar DB-Wax [2] provides a verified chromatographic anchor for its identification in complex natural product matrices.

Flavor chemistry Volatile analysis Sensory science

Evidence-Anchored Application Scenarios for 2,5-Diethylphenol in Research and Industrial Procurement


Structure-Property Studies of Poly(phenylene oxide) Crystallinity

For polymer chemistry laboratories investigating the relationship between alkyl substituent chain length and polymer crystallinity, 2,5-diethylphenol is the critical 'null-result' monomer. Under identical oxidative polymerization conditions reported by Higashimura et al., it yields an amorphous polymer, while both the shorter-chain 2,5-dimethylphenol (Tm ≈ 300 °C, crystalline) and longer-chain 2,5-dipropylphenol (heat-reversible crystallinity) produce crystalline polymers [1]. This non-monotonic structure-property relationship makes 2,5-diethylphenol an essential comparator for mechanistic studies of crystallization in poly(arylene oxide)s, and no other isomer can replicate this specific behavior.

Isomer-Specific Analytical Method Development and Reference Standard Sourcing

For analytical laboratories validating GC or GC-MS methods for diethylphenol isomer mixtures, 2,5-diethylphenol provides a well-characterized retention marker: Kovats RI 1271 on SE-30 (non-polar) and RI 1987 on DB-Wax (polar), separated by 53 RI units from 2,6-diethylphenol on the same non-polar column under identical conditions [2][3]. Given that these isobaric isomers produce indistinguishable mass spectra, the verified RI values enable confident peak assignment. Procurement of authentic 2,5-diethylphenol as a reference standard is essential for method validation in environmental monitoring, food aroma analysis, and industrial quality control of alkylphenol mixtures.

Lignin-Derived Aromatic Chemical Research via Catalytic Guaiacol Conversion

For sustainable chemistry and biomass valorization research, 2,5-diethylphenol is a validated primary product of the MoO₃-catalyzed guaiacol-to-alkylphenol pathway in supercritical ethanol (280 °C, 4 h, 99% conversion, 94% alkylphenol yield) [4]. Its formation—and the concurrent absence of 2,6-diethylphenol—makes it a specific marker for this catalytic route. Research groups developing new catalysts for lignin depolymerization require authentic 2,5-diethylphenol for product calibration, selectivity quantification, and mechanistic tracer studies, and 2,6-diethylphenol cannot substitute for this purpose.

Flavor and Fragrance Research on Tea and Plant Volatile Chemistry

In natural product volatile chemistry, 2,5-diethylphenol is a documented contributor of woody-green odor notes in green tea infusions, as established by GC-olfactometry in the foundational study by Shimoda et al. [5]. Its polar column Kovats RI of 1987 on DB-Wax provides a reliable chromatographic identifier for this compound in complex botanical volatile extracts. Researchers studying tea aroma chemistry, flavor reconstitution, or plant volatile biochemistry require isomerically pure 2,5-diethylphenol for sensory recombination experiments and authentic standard calibration.

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